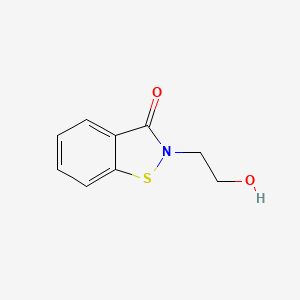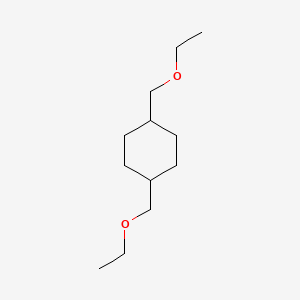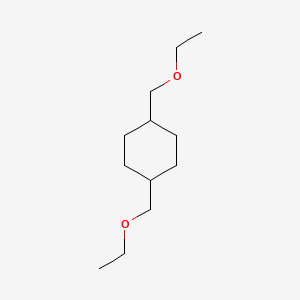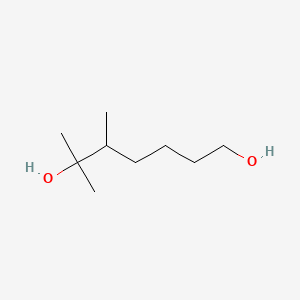
Trimethylhexane-1,6-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylhexane-1,6-diol, also known as 2,2,4-trimethylhexane-1,6-diol, is an organic compound with the molecular formula C9H20O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a hexane backbone. This compound is known for its versatility in various chemical reactions and its applications in different industries.
准备方法
Synthetic Routes and Reaction Conditions: Trimethylhexane-1,6-diol can be synthesized through several methods. One common method involves the hydrogenation of isophorone, which is a cyclic ketone. The hydrogenation process typically uses a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of isophorone. The process involves the use of a fixed-bed reactor where isophorone is passed over a catalyst bed at elevated temperatures and pressures. The resulting product is then purified through distillation to obtain high-purity this compound .
化学反应分析
Types of Reactions: Trimethylhexane-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products:
Oxidation: Formation of trimethylhexanone or trimethylhexanoic acid.
Reduction: Formation of trimethylhexane.
Substitution: Formation of trimethylhexyl halides
科学研究应用
Trimethylhexane-1,6-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including polymers and resins.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving diols.
Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: this compound is used in the production of coatings, adhesives, and plasticizers
作用机制
The mechanism of action of trimethylhexane-1,6-diol involves its interaction with various molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with other molecules, facilitating its incorporation into polymers and other materials. In biological systems, the compound can interact with enzymes that catalyze reactions involving diols, affecting metabolic pathways .
相似化合物的比较
2,4,4-trimethylhexane-1,6-diol: Similar in structure but with different substitution patterns on the hexane backbone.
Hexane-1,6-diol: Lacks the methyl groups present in trimethylhexane-1,6-diol.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three methyl groups enhances its hydrophobicity and affects its reactivity compared to other diols .
属性
CAS 编号 |
27476-48-8 |
|---|---|
分子式 |
C9H20O2 |
分子量 |
160.25 g/mol |
IUPAC 名称 |
5,6-dimethylheptane-1,6-diol |
InChI |
InChI=1S/C9H20O2/c1-8(9(2,3)11)6-4-5-7-10/h8,10-11H,4-7H2,1-3H3 |
InChI 键 |
BGQNNKZAJXZSPQ-UHFFFAOYSA-N |
规范 SMILES |
CC(CCCCO)C(C)(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


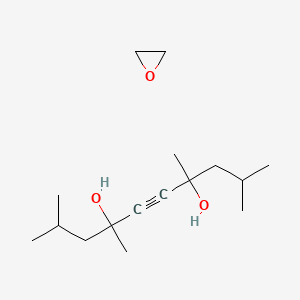
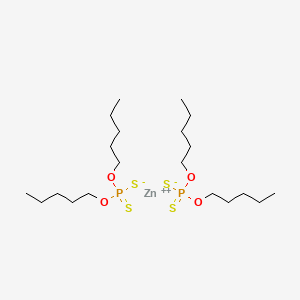

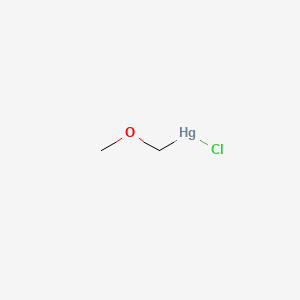

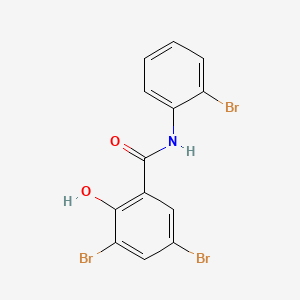
![Urea, N-(1-methylethyl)-N-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B12654516.png)
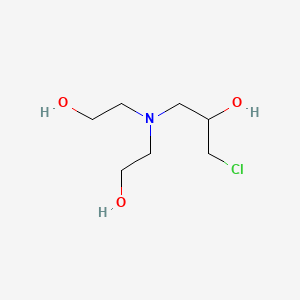
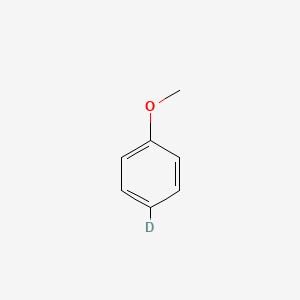
![N-(2-methoxy-5-nitrophenyl)-4-pyrazolo[1,5-a]pyridin-3-ylpyrimidin-2-amine](/img/structure/B12654533.png)
